molecular formula C8H16ClNO2 B2746815 Rel-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride CAS No. 2307486-98-0

Rel-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride

Cat. No. B2746815
CAS RN: 2307486-98-0
M. Wt: 193.67
InChI Key: OQHFZECFUQVVFE-ZJLYAJKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride, also known as DMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPC is a chiral molecule that exists in two enantiomeric forms, with the (2R,4R) enantiomer being the biologically active form. In

Scientific Research Applications

Neuropharmacology

Rel-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride: has been identified as a selective agonist for group II metabotropic glutamate receptors (mGluRs) . These receptors are implicated in various neurological disorders, and agonists like this compound can be used to modulate neuronal excitability and neuroplasticity. This has potential applications in the treatment of conditions such as anxiety, depression, and schizophrenia.

Organic Synthesis

This compound serves as a chiral building block in organic synthesis . Its stereochemistry is particularly valuable for constructing complex molecules with high enantiomeric purity, which is crucial for the pharmaceutical industry. It can be used to synthesize various bioactive molecules, including those with anti-inflammatory and analgesic properties.

Medicinal Chemistry

In medicinal chemistry, Rel-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride is used as an intermediate in the synthesis of more complex compounds. For example, it has been used in the development of O-GlcNAcase inhibitors, which are researched for their potential to treat neurodegenerative diseases like Alzheimer’s .

Biochemistry Research

The compound’s role in biochemistry research includes its use as a reagent in the study of enzyme-catalyzed reactions and metabolic pathways. It can help in understanding the biochemical basis of disease states and the development of new therapeutic strategies .

Pharmacological Research

Pharmacologically, it is explored for its potential effects on various biological pathways. For instance, it has been studied for its impact on the cardiovascular system and its use in the synthesis of drugs like Sacubitril, which is used in heart failure treatment .

properties

IUPAC Name

(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-6-5-7(8(10)11)3-4-9(6)2;/h6-7H,3-5H2,1-2H3,(H,10,11);1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHFZECFUQVVFE-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CCN1C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rel-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride

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